molecular formula C8H6ClN3O2S B12431598 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12431598
M. Wt: 243.67 g/mol
InChI Key: ICBUIOOHVYCOLP-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1306605-21-9) is a heterocyclic sulfonyl chloride derivative characterized by a pyridin-3-yl substituent attached to the pyrazole ring. Its molecular formula is C₈H₆ClN₃O₂S, with a molecular weight of 275.105 g/mol . The compound’s structure combines a pyridine ring (providing π-electron density and hydrogen-bonding capability) with a pyrazole-sulfonyl chloride moiety, making it a versatile intermediate in organic synthesis. It is primarily utilized in pharmaceuticals and agrochemicals as a sulfonylating agent to introduce the sulfonyl group (-SO₂Cl) into target molecules .

Properties

Molecular Formula

C8H6ClN3O2S

Molecular Weight

243.67 g/mol

IUPAC Name

1-pyridin-3-ylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-5-11-12(6-8)7-2-1-3-10-4-7/h1-6H

InChI Key

ICBUIOOHVYCOLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process. One common method involves the cyclization of 3-hydrazinopyridine-dihydrochloride with acrylonitrile to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine. This intermediate is then oxidized to 3-(3-amino-1H-pyrazol-1-yl)pyridine, which is subsequently converted to the sulfonyl chloride derivative using chlorosulfonic acid .

Industrial Production Methods

Industrial production of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Functionalized Pyrazole and Pyridine Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological targets through its pyrazole and pyridine rings, which can form hydrogen bonds and π-π interactions with proteins and enzymes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Sulfonyl Chlorides

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity Notes Applications
1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride 1306605-21-9 C₈H₆ClN₃O₂S 275.105 Pyridin-3-yl Moderate reactivity due to pyridine’s π-system; balanced electrophilicity Pharmaceutical synthesis
1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride 1339213-79-4 C₇H₉ClN₂O₃S 236.67 Oxolane (tetrahydrofuran) Reduced electrophilicity; steric bulk from oxolane limits reaction kinetics Drug impurity reference
1-(Oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride 1340488-60-9 C₈H₁₁ClN₂O₃S 250.71 Oxane (tetrahydropyran) Increased steric hindrance; lower solubility in polar solvents Material science research
1-Methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride 1697720-32-3 C₄H₄ClN₃O₄S 225.61 Methyl (C1), nitro (C4) High reactivity due to nitro’s electron-withdrawing effect Organic synthesis intermediates
1-(5-Trifluoromethyl-2-pyridyl)-1H-pyrazole-4-sulfonyl chloride 1006441-36-6 C₉H₆ClF₃N₃O₂S 315.67 2-Pyridyl with CF₃ Enhanced electrophilicity from CF₃; improved metabolic stability Agrochemicals, high-value pharmaceuticals

Reactivity and Functional Differences

  • Electron Effects: The pyridin-3-yl group in the target compound provides moderate electron-withdrawing effects, facilitating nucleophilic substitution at the sulfonyl chloride group. In contrast, the trifluoromethyl group in 1-(5-Trifluoromethyl-2-pyridyl)-1H-pyrazole-4-sulfonyl chloride significantly increases electrophilicity, accelerating sulfonylation reactions .
  • Steric and Solubility Considerations :

    • Oxolane- and oxane-substituted derivatives (e.g., CAS 1339213-79-4 and 1340488-60-9) exhibit steric hindrance due to their cyclic ether substituents, reducing their utility in sterically demanding reactions. Their lower solubility in aqueous media also limits applications in biological systems .
    • The planar pyridin-3-yl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), favoring its use in pharmaceutical synthesis .

Application-Specific Advantages

  • Pharmaceuticals: The target compound’s pyridin-3-yl group enables π-π stacking interactions with aromatic amino acids in drug targets, improving binding affinity in kinase inhibitors . 1-(5-Trifluoromethyl-2-pyridyl)-1H-pyrazole-4-sulfonyl chloride is preferred in agrochemicals due to the CF₃ group’s resistance to metabolic degradation .
  • Material Science :

    • Oxane-substituted derivatives are used in polymer crosslinking due to their thermal stability and rigid structure .

Biological Activity

1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride. Compounds in this class have shown significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives exhibited IC50 values in the low micromolar range against U937 cells, indicating potent growth inhibition .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that certain compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, specific analogs have shown COX-2 inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, suggesting they may serve as effective anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial activity of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride has been investigated against various pathogens. Studies indicate that these compounds possess broad-spectrum antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Research has identified key substituents that enhance potency and selectivity against specific biological targets:

Substituent PositionModificationObserved Activity
N1Methyl groupEnhanced anticancer activity
C3Aromatic groupsIncreased COX inhibition
C4Sulfonamide moietyCritical for potency

These findings suggest that modifications at these positions can significantly influence the pharmacological profile of the compounds .

Case Study 1: Anticancer Activity

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against various human tumor cell lines. The results indicated that compounds with electron-withdrawing groups at the para position of the phenyl ring demonstrated enhanced cytotoxicity, with some achieving IC50 values below 10 μM .

Case Study 2: Anti-inflammatory Efficacy

Another investigation focused on evaluating the anti-inflammatory effects of several pyrazole derivatives using an animal model. The results showed that certain derivatives significantly reduced edema compared to standard treatments like celecoxib, highlighting their potential as safer alternatives with fewer side effects .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves functionalizing pyrazole intermediates with sulfonyl chloride groups. A general approach includes:

  • Step 1 : Forming the pyrazole core via cyclization of hydrazines with β-keto esters or α,β-unsaturated ketones.
  • Step 2 : Sulfonation using chlorosulfonic acid or SOCl₂ to introduce the sulfonyl chloride moiety. For example, similar sulfonyl chloride derivatives (e.g., 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride) are synthesized via nucleophilic substitution under anhydrous conditions .
  • Step 3 : Purification via recrystallization (e.g., methanol as a solvent) or column chromatography to achieve >95% purity, as seen in analogous procedures .

How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify pyrazole and pyridine ring substitution patterns.
  • X-ray Crystallography : For unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, ensuring accurate bond length/angle measurements .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and isotopic patterns.

What precautions are necessary for handling this sulfonyl chloride?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Emergency measures for skin/eye contact include immediate rinsing with water, as outlined in safety data sheets for structurally related sulfonyl chlorides .

Advanced Research Questions

How can researchers address low yields in sulfonation reactions of pyrazole intermediates?

Low yields often arise from:

  • Competing Hydrolysis : Trace moisture degrades sulfonyl chloride. Use rigorously dried solvents (e.g., molecular sieves) and anhydrous reaction conditions.
  • Side Reactions : Optimize reaction temperature and time. For example, refluxing in xylene for 25–30 hours improves conversion in analogous sulfonylation reactions .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution efficiency.

How should contradictions between spectral data and computational models be resolved?

  • Multi-Technique Validation : Cross-validate NMR/X-ray data with DFT calculations. For example, crystallographic data from SHELX-refined structures can resolve ambiguities in NMR assignments .
  • Dynamic Effects : Consider tautomerism or conformational flexibility in pyrazole systems, which may lead to discrepancies between experimental and simulated spectra.

What strategies optimize the reaction of this sulfonyl chloride with sterically hindered amines?

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
  • Temperature Control : Gradual warming (0°C → RT) minimizes side reactions.
  • Base Selection : Employ non-nucleophilic bases (e.g., Et₃N) to deprotonate amines without competing sulfonate ester formation.

How can computational modeling predict reactivity in sulfonamide formation?

  • DFT Calculations : Model transition states to identify favorable attack trajectories for nucleophiles.
  • Electrostatic Potential Maps : Predict reactive sites on the sulfonyl chloride group. For example, crystallographic data (e.g., bond lengths in sulfonyl chlorides) inform charge distribution .

Methodological Considerations

What analytical techniques are critical for monitoring reaction progress?

  • TLC/HPLC : Track consumption of starting materials.
  • In Situ IR Spectroscopy : Monitor sulfonyl chloride peaks (~1360–1180 cm⁻¹ for S=O stretches).
  • Quenching Tests : Aliquot reactions into aqueous NaOH to detect unreacted sulfonyl chloride via pH changes .

How can researchers mitigate decomposition during long-term storage?

  • Lyophilization : Convert to a stable sulfonamide derivative for storage.
  • Stabilizers : Add desiccants (e.g., silica gel) to storage vials.

Data Interpretation Challenges

How are conflicting crystallographic and spectroscopic data reconciled?

  • Twinned Crystals : Use SHELXD/SHELXE for structure solution in cases of twinning or disorder .
  • Dynamic NMR : Analyze variable-temperature NMR to detect fluxional behavior not captured in static X-ray structures.

What statistical methods validate reproducibility in synthetic protocols?

  • Design of Experiments (DoE) : Use factorial designs to assess the impact of variables (e.g., solvent, temperature).
  • Control Charts : Track yield and purity across multiple batches to identify systematic errors.

Safety and Compliance

  • Waste Disposal : Neutralize residual sulfonyl chloride with 5% NaOH before disposal, as per protocols for related compounds .
  • Regulatory Alignment : Follow GHS guidelines for labeling and documentation, even if the compound is unclassified .

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